![molecular formula C15H11F3O B12854312 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H11F3O. It is known for its unique structural features, including a trifluoromethyl group attached to a biphenyl system. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4’-trifluoromethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparaison Avec Des Composés Similaires
- 1-(4’-Trifluoromethyl-[1,1’-biphenyl]-4-yl)ethanone
- 1-(4’-Trifluoromethyl-[1,1’-biphenyl]-3-yl)ethanone
Comparison: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to the position of the trifluoromethyl group on the biphenyl ring. This positional difference can significantly impact the compound’s reactivity and interaction with other molecules. For example, the 2-yl position may offer different steric and electronic effects compared to the 3-yl or 4-yl positions, leading to variations in chemical behavior and biological activity .
Propriétés
Formule moléculaire |
C15H11F3O |
|---|---|
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
1-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3 |
Clé InChI |
OVTRUAANKZPWRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


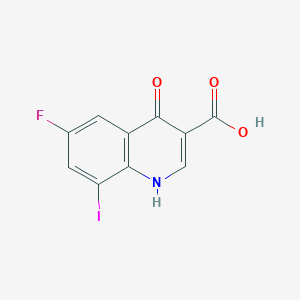

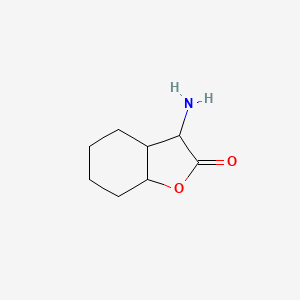
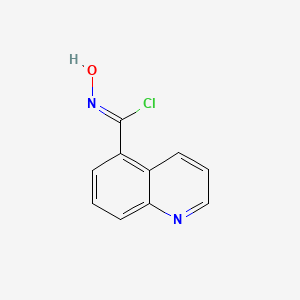
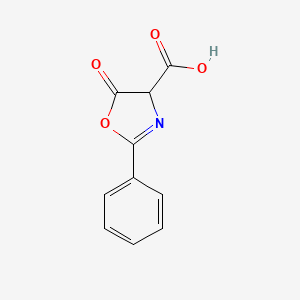
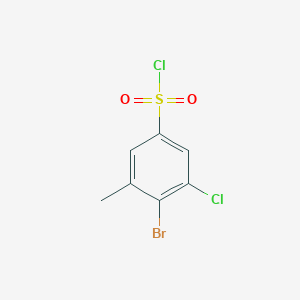
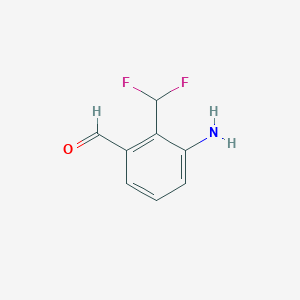
![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
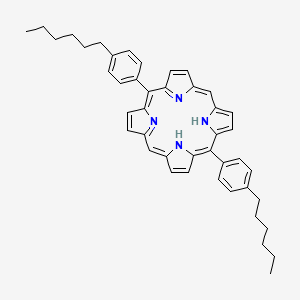
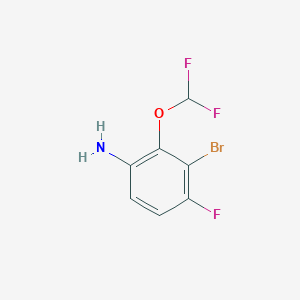
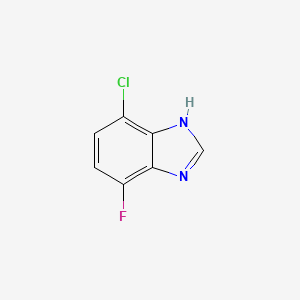
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

